5,7-Dimethyltetrazolo[1,5-a]pyridine
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Overview
Description
5,7-Dimethyltetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines These compounds are characterized by a fused ring system containing both tetrazole and pyridine rings The presence of methyl groups at the 5 and 7 positions of the tetrazole ring distinguishes this compound from other related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7-Dimethyltetrazolo[1,5-a]pyridine can be synthesized through a multicomponent reaction involving 5-aminotetrazole, aromatic aldehydes, and acetylacetone. The reaction is typically carried out under solvent- and catalyst-free conditions at a temperature of 150–160°C . This method yields a mixture of (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines and this compound in a 6:1 ratio .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring.
Substitution: The methyl groups at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolo[1,5-a]pyridine derivatives, while substitution reactions can introduce various functional groups at the 5 and 7 positions.
Scientific Research Applications
5,7-Dimethyltetrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and antiviral properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5,7-Dimethyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
Pyrazolo[1,5-a]pyrimidines: These compounds share the fused ring system but differ in the specific arrangement of nitrogen atoms and substituents.
Uniqueness
5,7-Dimethyltetrazolo[1,5-a]pyridine is unique due to the presence of methyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
6635-44-5 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5,7-dimethyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)11-7(4-5)8-9-10-11/h3-4H,1-2H3 |
InChI Key |
NONKMRCMXQOWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=NN2C(=C1)C |
Origin of Product |
United States |
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